Product packaging for pyridine-2-sulfonic acid(Cat. No.:CAS No. 15103-48-7)

pyridine-2-sulfonic acid

Cat. No.: B081542
CAS No.: 15103-48-7
M. Wt: 159.17 g/mol
InChI Key: KZVLNAGYSAKYMG-UHFFFAOYSA-N
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Description

Significance of Pyridine-2-sulfonic Acid in Organic Chemistry

In the realm of organic chemistry, this compound and its derivatives are significant for several reasons. The compound serves as a versatile reagent, an intermediate, and a catalyst in a variety of organic syntheses. chembk.com Its structure allows it to participate in the synthesis of a wide array of pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds. chembk.com

The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. Furthermore, the molecule's ability to act as a bidentate ligand, coordinating with metal ions through both the pyridine nitrogen and an oxygen atom from the sulfonate group, is a cornerstone of its utility in coordination chemistry. This chelating behavior leads to the formation of stable five-membered metallacycles.

Historical Context of this compound Research

The study of pyridinesulfonic acids is rooted in the history of their parent compound, pyridine. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from bone oil. chembk.com The industrial production of pyridine became more feasible in 1924 with the invention of the Chichibabin pyridine synthesis.

Early methods for producing pyridinesulfonic acids, such as pyridine-3-sulfonic acid, involved the direct sulfonation of pyridine with fuming sulfuric acid at very high temperatures (230-240 °C) using mercury sulfate (B86663) as a catalyst. chembk.com These processes were energy-intensive and posed environmental challenges due to the use of toxic heavy metals. google.com Over time, research has led to the development of more efficient and environmentally benign synthesis methods. For instance, an alternative pathway for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by substitution with a sulfite (B76179) and subsequent reduction. google.com While direct sulfonation of pyridine is difficult, pyridine-3-sulfonic acid can be obtained, and the reaction with the SO₃ group is known to be facilitated by a mercury(II) sulfate catalyst.

Scope and Objectives of Current Research on this compound

Modern research on this compound is vibrant and multifaceted, driven by the quest for new materials and more efficient chemical processes. A significant area of investigation is its application as a precursor in organic synthesis. For example, researchers have extensively studied the substitution reactions of derivatives like 5-nitrothis compound to create a variety of 2,5-disubstituted pyridines, which are important scaffolds for biologically active molecules. researchgate.netrsc.orgntnu.no

Another major focus is its role in coordination chemistry. Scientists are designing and synthesizing novel metal complexes where pyridine-2-sulfonate (B372464) acts as a ligand. The objective is to create complexes with specific electronic, optical, or magnetic properties for applications ranging from catalysis to materials science. tandfonline.comresearchgate.net This includes the development of iridium(III) complexes for use in advanced organic light-emitting diodes (OLEDs). rsc.org Furthermore, acidic ionic liquids based on the pyridine sulfonic acid structure are being explored as recyclable, environmentally friendly catalysts for multicomponent reactions. bas.bg

Overview of Key Research Areas and Applications of this compound

The unique properties of this compound have led to its application in several key research areas.

Organic Synthesis and Catalysis: A derivative, 5-nitrothis compound, has proven to be a valuable starting material for synthesizing a range of 2,5-disubstituted pyridines. The sulfonate group can be readily displaced by various nucleophiles, providing a versatile route to these important chemical building blocks. researchgate.netrsc.org

Table 2: Synthesis of 2,5-Disubstituted Pyridines from 5-Nitrothis compound rsc.org

Nucleophile Product Yield
Methanol 2-Methoxy-5-nitropyridine 95%
Ethanol (B145695) 2-Ethoxy-5-nitropyridine 97%
Isopropanol 2-Isopropoxy-5-nitropyridine 65%
Ammonia 2-Amino-5-nitropyridine 92%
n-Butylamine 2-Butylamino-5-nitropyridine 76%
Diethylamine 2-Diethylamino-5-nitropyridine 62%
Benzylamine 2-Benzylamino-5-nitropyridine 77%
Phosphorus pentachloride 2-Chloro-5-nitropyridine (B43025) 87%

This table showcases the versatility of 5-nitrothis compound in nucleophilic substitution reactions to produce various 2,5-disubstituted pyridines.

Additionally, sulfonic acid-functionalized catalysts, including those based on pyridine structures, are being developed for green chemistry applications. For example, sulfonic acid functionalized pyridinium (B92312) chloride has been used as a novel, recyclable Brønsted acidic ionic liquid to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones under solvent-free conditions. bas.bg Similarly, other sulfonic acid-based catalysts are employed in the one-pot synthesis of polysubstituted pyridines. bohrium.com

Coordination Chemistry: Pyridine-2-sulfonate's ability to act as a bidentate N,O-donor ligand makes it a subject of interest in coordination chemistry. It forms stable complexes with a variety of metal ions, including zinc(II) and cobalt(II). tandfonline.comresearchgate.net The resulting coordination polymers can exhibit interesting structural motifs, such as the 1D double-chain architecture observed in a mixed-ligand Zn(II) complex. researchgate.net Research in this area explores the synthesis, structure, and properties (e.g., thermal stability, fluorescence) of these metal-organic frameworks. researchgate.net

Materials Science: A particularly promising application of this compound is in the field of materials science, specifically in the development of organic light-emitting diodes (OLEDs). Iridium(III) complexes featuring pyridine sulfonic acid as an ancillary ligand have been synthesized and shown to be highly effective green-light emitters. rsc.org The strong electron-withdrawing nature of the ligand helps to optimize the electronic properties of the complex, leading to enhanced device performance. rsc.org

Table 3: Performance of Green-Emitting OLEDs using Iridium(III) Complexes with Pyridine Sulfonic Acid Ligands rsc.orgrsc.org

Complex Max. External Quantum Efficiency (EQE) Max. Luminance (cd m⁻²)
Ir1 25.5% > 92,000
Ir2 22.9% (at 20,000 cd m⁻²) -

This table highlights the high efficiency of OLED devices incorporating iridium complexes with pyridine sulfonic acid as an ancillary ligand. Ir1 and Ir2 are specific green-emitting iridium(III) compounds with trifluoromethyl-substituted 2-phenylpyridine (B120327) main ligands and a pyridine sulfonic acid ancillary ligand.

While direct research is ongoing, the related compound 5-bromopyridine-3-sulfonic acid has been used to passivate defects in perovskite solar cells, suggesting a potential avenue for pyridine sulfonic acid derivatives in enhancing the efficiency and stability of next-generation photovoltaic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S B081542 pyridine-2-sulfonic acid CAS No. 15103-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-sulfonic acid
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InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9)
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InChI Key

KZVLNAGYSAKYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NO3S
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DSSTOX Substance ID

DTXSID00164696
Record name 2-Pyridinesulfonic acid (8CI)(9CI)
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Molecular Weight

159.17 g/mol
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CAS No.

15103-48-7
Record name 2-Pyridinesulfonic acid
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Synthetic Methodologies and Reaction Pathways for Pyridine 2 Sulfonic Acid and Its Derivatives

Direct Sulfonation of Pyridine (B92270) to Pyridine-2-sulfonic Acid

The direct introduction of a sulfonic acid group onto the pyridine ring is a challenging transformation due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic aromatic substitution. High temperatures are typically required, often leading to a mixture of isomers, with pyridine-3-sulfonic acid being the thermodynamically favored product. However, specific pathways targeting the 2-position have been developed.

Reaction of Pyridine with Concentrated Sulfuric Acid

The reaction of pyridine with concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) is a classical method for sulfonation. While heating pyridine with sulfuric acid at temperatures around 300-350°C typically yields pyridine-3-sulfonic acid, the synthesis of this compound via direct sulfonation is less straightforward and often proceeds through alternative intermediates or pathways, such as the oxidation of precursor molecules like 2-pyridinethione.

Another viable route involves the oxidation of 2-mercaptopyridine (B119420). This method circumvents the challenges of direct sulfonation. The thiol can be oxidized using a strong oxidizing agent in an acidic medium to yield the corresponding sulfonic acid.

Chlorination of Pyridine with Sulfuric Acid Followed by Hydrolysis

A more controlled and widely used method to obtain this compound involves the formation of an intermediate, pyridine-2-sulfonyl chloride, which is then hydrolyzed. This two-step process allows for greater selectivity and is often more efficient than direct sulfonation.

The synthesis of pyridine-2-sulfonyl chloride can be achieved by the oxidative chlorination of 2-mercaptopyridine. In a typical procedure, 2-mercaptopyridine is dissolved in concentrated sulfuric acid and cooled. An aqueous solution of sodium hypochlorite (B82951) is then added while maintaining a low temperature. The resulting pyridine-2-sulfonyl chloride is extracted and can be subsequently hydrolyzed to this compound by reaction with water.

Starting MaterialReagentsIntermediateProductYield
2-Mercaptopyridine1. H₂SO₄, NaClOPyridine-2-sulfonyl chlorideThis compound72% (for sulfonyl chloride step)

Synthesis of Substituted this compound Derivatives

The synthesis of substituted pyridine-2-sulfonic acids often involves building upon a pre-functionalized pyridine ring. Nucleophilic aromatic substitution is a key strategy, particularly when the ring is activated by electron-withdrawing groups like a nitro group.

Synthesis of 5-Nitrothis compound from 3-Nitropyridine

While it has been noted that 5-nitrothis compound can be formed in a two-step reaction from 3-nitropyridine, a more common and well-documented synthetic approach involves nucleophilic aromatic substitution on a 2-halo-5-nitropyridine precursor. researchgate.net The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 5-position, making it susceptible to displacement by a sulfonate group.

The reaction of 2-chloro-5-nitropyridine (B43025) with a source of sulfite (B76179) ions, such as aqueous sodium sulfite, leads to the substitution of the chloride with a sulfonic acid group, yielding 5-nitrothis compound. rsc.orgnih.gov This method provides a direct and efficient route to the desired product.

Starting MaterialReagentProduct
2-Chloro-5-nitropyridineSodium sulfite (aq. Na₂SO₃)5-Nitrothis compound

Preparation of 5-Aminothis compound via Reduction

The conversion of the nitro group in 5-nitrothis compound to an amino group is a standard reduction reaction. Catalytic hydrogenation is a clean and efficient method for this transformation. mdpi.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out in an aqueous or alcoholic solvent under superatmospheric pressure of hydrogen at an elevated temperature. google.com The process selectively reduces the nitro group without affecting the sulfonic acid moiety or the pyridine ring.

Starting MaterialReagentsProductCatalyst
5-Nitrothis compoundHydrogen (H₂)5-Aminothis compoundPalladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)

Synthesis of Pyridosulfonamide Derivatives

Pyridosulfonamides are typically synthesized from this compound via a two-step procedure. The first step involves the conversion of the sulfonic acid into the more reactive pyridine-2-sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov

The resulting pyridine-2-sulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. researchgate.netcbijournal.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

StepStarting MaterialReagentsProduct
1This compoundThionyl chloride (SOCl₂) or PCl₅Pyridine-2-sulfonyl chloride
2Pyridine-2-sulfonyl chloridePrimary or Secondary Amine (R¹R²NH), BasePyridine-2-sulfonamide

This versatile method allows for the synthesis of a wide array of pyridosulfonamide derivatives by varying the amine component in the second step.

Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

A notable class of pyridine derivatives, 3-(pyridine-3-yl)-2-oxazolidinones, has been synthesized and investigated for potential antibacterial properties. The synthetic pathway is a multi-step process that builds the complex molecule sequentially, starting from simpler, commercially available precursors.

The synthesis commences with 2-chloro-5-nitropyridine. The general scheme involves the initial substitution of the chlorine atom, followed by the reduction of the nitro group to an amine. This amine then serves as a crucial anchor point for constructing the oxazolidinone ring. The core of the oxazolidinone structure is typically formed by reacting the pyridine-based intermediate with a chiral building block like (R)-glycidyl butyrate (B1204436) in the presence of a strong base such as n-butyl lithium at low temperatures (-78 °C). This step is critical for establishing the stereochemistry of the final molecule.

Following the formation of the key oxazolidinone intermediate, further modifications are made. These often involve protecting group strategies and the introduction of various side chains to explore structure-activity relationships. In one detailed example, a methane (B114726) sulfonyl group was introduced and later removed to facilitate the connection of different acid, sulfonyl chloride, or isocyanate moieties, leading to a diverse library of final compounds for biological evaluation.

Table 1: Representative Reaction Pathway for 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Step Starting Material Reagents and Conditions Intermediate/Product
1 2-chloro-5-nitropyridine Morpholine, Room Temperature 4-(5-nitropyridin-2-yl)morpholine
2 4-(5-nitropyridin-2-yl)morpholine Pd-C/HCOONH₄, Methanol, Reflux 6-morpholinopyridin-3-amine
3 6-morpholinopyridin-3-amine Carbobenzoxy chloride, 0 °C Carbamate intermediate
4 Carbamate intermediate n-Butyl lithium, (R)-glycidyl butyrate, THF, -78 °C Oxazolidinone intermediate
5 Oxazolidinone intermediate Methane sulfonyl chloride, further steps Key amine intermediate

This table is a generalized representation of the synthetic strategy. Specific reagents and intermediates may vary based on the desired final derivative.

Synthesis of [2,2'-Bipyridine]-5-sulfonic acid by Sulfonation of 2,2'-Bipyridine (B1663995)

The synthesis of [2,2'-Bipyridine]-5-sulfonic acid is achieved through the direct electrophilic sulfonation of 2,2'-bipyridine. This reaction falls under the category of electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atoms in the pyridine rings, which deactivates the aromatic system towards electrophilic attack, strenuous reaction conditions are required.

The standard procedure involves heating 2,2'-bipyridine with oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures. Oleum serves as the source for the potent electrophile, sulfur trioxide (SO₃). The reaction proceeds by the attack of the bipyridine ring on an SO₃ molecule. The substitution occurs specifically at the 5-position of one of the pyridine rings due to the directing effects of the nitrogen atoms. The resulting intermediate, a sigma complex, then loses a proton to restore aromaticity, yielding the final sulfonated product. The crude product is typically recovered by carefully neutralizing the highly acidic reaction mixture, which leads to the precipitation of the sulfonic acid salt.

Green Chemistry Approaches in this compound Synthesis

Traditional sulfonation methods, particularly for deactivated rings like pyridine, often rely on harsh reagents like oleum and high temperatures, which pose significant environmental and safety concerns. Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic protocols. While specific green methods for this compound are not widely documented, several approaches used for other aromatic sulfonations could be adapted.

Key green strategies applicable to sulfonation include:

Use of Solid Acid Catalysts: Replacing corrosive liquid acids like H₂SO₄ and oleum with reusable solid acid catalysts, such as silica-supported acids (e.g., SiO₂/HClO₄, SiO₂/KHSO₄), can simplify product purification and catalyst recycling. ajgreenchem.com These catalysts can be used with milder sulfonating agents like sodium bisulfite. ajgreenchem.com

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to drastically reduce reaction times for sulfonation from hours to minutes while increasing product yields. ajgreenchem.com

Ionic Liquids: Room temperature ionic liquids (ILs) can serve as non-volatile, recyclable solvents and catalysts for sulfonation. Reactions using SO₃ in ionic liquids have shown benefits such as the elimination of by-products and high yields, as the ionic liquid can be recovered and reused. google.com

Electrochemical Methods: Electrochemical synthesis offers a novel approach, avoiding bulk reagents. Recent studies have demonstrated the meta-sulfonylation of pyridines using nucleophilic sulfinates through an electrochemical dearomatization-rearomatization strategy, providing high regioselectivity under mild conditions. nih.govresearchgate.net

Table 2: Comparison of Traditional vs. Potential Green Sulfonation Approaches

Feature Traditional Method (Oleum) Green Chemistry Approaches
Reagent Fuming sulfuric acid (oleum) Solid acid catalysts, NaHSO₃, SO₃, sulfinates
Solvent Often neat (excess acid) Ionic liquids, or solvent-free conditions
Energy High-temperature heating Microwave irradiation, room temperature electrolysis
By-products Large amounts of acidic waste Minimal waste, recyclable catalysts/solvents

| Safety | Highly corrosive, hazardous | Milder reagents, reduced handling risks |

Mechanistic Investigations of this compound Formation Reactions

The formation of pyridine-sulfonic acids via direct sulfonation is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The mechanism involves several key steps and is heavily influenced by the electronic properties of the pyridine ring.

Formation of the Electrophile: In fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is either present in excess or generated in equilibrium. SO₃ is a powerful electrophile due to the highly polarized S=O bonds.

Deactivation of the Pyridine Ring: Pyridine is an electron-deficient heteroaromatic compound because the electronegative nitrogen atom withdraws electron density from the ring. Furthermore, under the highly acidic conditions of sulfonation, the lone pair of electrons on the nitrogen atom is protonated, forming the pyridinium (B92312) ion. This positive charge further deactivates the ring, making it highly resistant to attack by electrophiles. This is why harsh conditions, such as high temperatures (e.g., 230 °C), are necessary for the reaction to proceed. pearson.com

Electrophilic Attack and Formation of the Sigma Complex: The electrophile, SO₃, attacks the π-system of the pyridinium ion. The attack occurs preferentially at the 3-position (meta-position). This regioselectivity is because the resonance structures of the intermediate carbocation (the sigma complex or arenium ion) formed from attack at the 3-position avoid placing a positive charge on the carbon atom adjacent to the positively charged nitrogen. In contrast, attack at the 2- or 4-positions would lead to a highly unstable resonance contributor with adjacent positive charges, making these pathways energetically unfavorable. pearson.com

Deprotonation and Re-aromatization: A weak base in the mixture, such as the HSO₄⁻ ion, removes the proton from the carbon atom bearing the -SO₃ group. This restores the aromatic π-system and results in the formation of the pyridine-3-sulfonic acid product. pearson.com

While the prompt specifies this compound, direct electrophilic sulfonation of pyridine itself overwhelmingly yields the 3-isomer due to the mechanistic factors described above. The synthesis of the 2-isomer typically requires alternative, non-SₑAr strategies.

Advanced Spectroscopic and Analytical Characterization of Pyridine 2 Sulfonic Acid and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural arrangement of pyridine-2-sulfonic acid and its complexes.

The sulfonic acid group (-SO₃H) has several characteristic vibrational modes that are readily identifiable in the FTIR spectrum. The positions of these bands can shift upon deprotonation or coordination to a metal center. While detailed spectral analysis for the 2-isomer is limited in publicly available literature, data from the related pyridine-3-sulfonic acid provides valuable comparative insights into the expected frequency ranges. asianpubs.orgresearchgate.net

The key vibrations associated with the sulfonic acid group include:

S=O Stretching: Sulfonic acids typically exhibit strong absorption bands corresponding to symmetric and asymmetric stretching of the S=O bonds. For pyridine-3-sulfonic acid, the symmetric SO₂ stretching vibration is observed around 1186 cm⁻¹, while the asymmetric stretch occurs at higher frequencies. asianpubs.org In metal complexes, these frequencies can shift. For instance, coordination of the sulfonate oxygen atoms to a copper(II) ion can cause a blueshift (increase in wavenumber) of the S=O antisymmetrical stretching vibration. researchgate.net

S-O Stretching: The stretching vibration of the single S-O bond within the S-O-H group is also a characteristic feature. In pyridine-3-sulfonic acid, the ν(S-O) mode is observed as a strong band around 1035 cm⁻¹. asianpubs.org

SO₂ Deformation Modes: The sulfonic acid group also undergoes various deformation (bending) vibrations, including scissoring, wagging, twisting, and rocking modes. asianpubs.orgresearchgate.net The SO₂ scissoring vibration is expected in the range of 565 ± 45 cm⁻¹, while a wagging mode may appear separately at a slightly lower frequency. asianpubs.orgresearchgate.net

Table 1: Typical FTIR Vibrational Frequencies for the Sulfonic Acid Group in Pyridine-3-sulfonic Acid This data is based on the pyridine-3-sulfonic acid isomer and serves as a reference for the expected vibrational modes.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Reference
Asymmetric SO₂ Stretch ~1200 ± 35 Strong asianpubs.org
Symmetric SO₂ Stretch 1186 Strong asianpubs.org
S-O(H) Stretch 1035 Strong asianpubs.org
SO₂ Scissoring 633, 608 Weak to Moderate asianpubs.org
SO₂ Wagging 552 Weak to Moderate asianpubs.org

The pyridine (B92270) ring itself gives rise to a series of characteristic absorption bands in the FTIR spectrum. The formation of complexes or salts can lead to noticeable shifts in these bands. pw.edu.pl

Key pyridine ring vibrations include:

C-H Stretching: The stretching vibrations of the aromatic C-H bonds in the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net

Ring Stretching: The stretching and contraction of the C-C and C-N bonds within the aromatic ring occur in the 1300-1650 cm⁻¹ region. researchgate.netpw.edu.pl For pyridine derivatives, multiple bands are often observed in this range. For example, in pyridine-3-sulfonic acid, bands around 1628, 1617, 1551, and 1470 cm⁻¹ are assigned to these ring stretching vibrations. asianpubs.org The formation of quaternary pyridinium (B92312) salts is known to cause changes in this spectral region, reflecting alterations in the ring's aromaticity. pw.edu.pl

Ring Breathing: A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is also observed. For pyridine derivatives, this mode is often found near 1000 cm⁻¹. In pyridine-3-sulfonic acid, this band appears around 1022 cm⁻¹ in the IR spectrum. asianpubs.orgresearchgate.net

Table 2: Characteristic FTIR Frequencies for the Pyridine Ring This data is based on pyridine and its derivatives (e.g., pyridine-3-sulfonic acid) and provides expected ranges.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Ring Stretching (C=C, C=N) 1300 - 1650 researchgate.netpw.edu.pl
Ring Breathing ~1000 - 1022 asianpubs.orgresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For pyridine-3-sulfonic acid, the FT-Raman spectrum shows ring stretching vibrations at 1629 and 1618 cm⁻¹ and a prominent ring breathing mode at 1020 cm⁻¹. asianpubs.org The symmetric SO₂ stretch is observed around 1186 cm⁻¹, consistent with FTIR data. asianpubs.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. edinst.com The SERS effect was first discovered through experiments with pyridine, making it a model compound for such studies. edinst.comsemi.ac.cnethz.ch

SERS is invaluable for studying the adsorption behavior of this compound on surfaces. By analyzing the enhanced Raman bands, information about the molecule's orientation and its interaction with the surface can be deduced. nih.gov For instance, in the SERS spectrum of pyridine-3-sulfonic acid recorded in a silver colloid, the enhancement of bands related to C-H and S-O vibrations suggests a likely perpendicular orientation of the molecule on the silver surface. nih.gov The spectrum of adsorbed pyridine often shows a strong band around 1025 cm⁻¹, which is attributed to pyridine coordinated to the metal surface through its nitrogen atom. ethz.chresearchgate.net The intensity and frequency of these bands can also vary with factors like electrode potential, providing insights into the structure of the electrical double layer at the electrode-solution interface. semi.ac.cnethz.ch

Raman Spectroscopy (FT-Raman, SERS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR).

The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling patterns of the four protons on the pyridine ring. The electron-withdrawing nature of the sulfonic acid group significantly influences the electronic environment of these protons, causing them to resonate at specific frequencies. Analysis of the chemical shifts (δ) and spin-spin coupling constants (J) allows for the unambiguous assignment of each proton in the structure. Public databases provide reference ¹H NMR spectra for this compound. chemicalbook.comnih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen atoms. The pyridine ring contains four aromatic protons, and their chemical shifts are significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonic acid group (-SO₃H). This substituent deshields the protons, causing their resonance signals to appear at a lower field (higher ppm values) compared to those of unsubstituted pyridine.

The proton attached to the carbon adjacent to the nitrogen and opposite the sulfonic acid group (H-6) is typically the most deshielded and appears furthest downfield. The remaining protons (H-3, H-4, and H-5) exhibit complex splitting patterns due to spin-spin coupling. The analysis of these coupling constants (J-values) allows for the unambiguous assignment of each signal. The introduction of the sulfonic acid group alters the π-electron distribution in the ring, which can be analyzed through detailed NMR studies. rsc.org

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityTypical Coupling Constants (J, Hz)
H-38.1 - 8.3Doublet of doublets (dd)J₃,₄ ≈ 7-8 Hz, J₃,₅ ≈ 1-2 Hz
H-47.9 - 8.1Triplet of doublets (td)J₄,₃ ≈ 7-8 Hz, J₄,₅ ≈ 7-8 Hz, J₄,₆ ≈ 1-2 Hz
H-57.5 - 7.7Triplet of doublets (td)J₅,₄ ≈ 7-8 Hz, J₅,₆ ≈ 5-6 Hz
H-68.6 - 8.8Doublet of doublets (dd)J₆,₅ ≈ 5-6 Hz, J₆,₄ ≈ 1-2 Hz

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insight into the carbon framework of this compound. The molecule is expected to show five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.

Similar to the proton spectrum, the chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing effects of the sulfonic acid group. The carbon atom directly bonded to the sulfonic acid group (C-2) is significantly deshielded and typically appears at the lowest field. The other carbon signals are assigned based on established substituent effects in pyridine derivatives and advanced 2D-NMR experiments like HMQC and HMBC, which correlate carbon atoms with their attached protons.

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2155 - 160
C-3122 - 125
C-4138 - 142
C-5128 - 132
C-6148 - 152

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₅H₅NO₃S, corresponding to a molecular weight of approximately 159.16 g/mol . guidechem.com High-resolution mass spectrometry can confirm the elemental composition by providing a precise monoisotopic mass of 158.999014 Da. nih.gov

Under typical ionization conditions, such as electrospray ionization (ESI), the molecule can be observed as the protonated molecular ion [M+H]⁺ at m/z 160 or the deprotonated molecular ion [M-H]⁻ at m/z 158. Collision-induced dissociation (CID) of the molecular ion reveals characteristic fragmentation pathways for aromatic sulfonic acids. A common and diagnostic fragmentation is the loss of a sulfur dioxide (SO₂) or sulfur trioxide (SO₃) molecule. The loss of SO₂ (64 Da) is a known rearrangement pathway for some aromatic sulfonamides and related compounds. nih.gov Desulfonation is also a frequently observed fragmentation process for alkylbenzenesulfonic acids. researchgate.net

Ionm/z (Theoretical)Description
[C₅H₅NO₃S+H]⁺160.0Protonated Molecular Ion
[C₅H₅NO₃S-H]⁻158.0Deprotonated Molecular Ion
[M+H-SO₂]⁺96.0Loss of Sulfur Dioxide
[M+H-SO₃]⁺80.0Loss of Sulfur Trioxide (forms pyridinium ion)

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of this compound and its complexes in the solid state. The crystal structure of this compound itself has been determined, providing precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. This data is recorded in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 259642. nih.gov

Crystal Structure Analysis of this compound Metal Complexes

This compound readily acts as a ligand, coordinating with various metal ions to form crystalline metal complexes. Single-crystal XRD analysis of these complexes provides invaluable information on the resulting molecular structures. For instance, studies on zinc(II) and palladium(II) complexes with pyridine-containing ligands have demonstrated the formation of diverse structures, including discrete mononuclear units and dinuclear "paddle-wheel" architectures.

Representative Crystallographic Data for a Metal-Pyridine Type Complex
ParameterExample Value (for a Zn(II)-Pyridine Complex)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2347
b (Å)10.5637
c (Å)18.485
β (°)113.323
Volume (ų)1835.2

Data is illustrative, based on a known zinc(II) carboxylate complex containing pyridine. researchgate.net

Examination of Coordination Environment and Geometries

The pyridine-2-sulfonate (B372464) anion is a versatile ligand capable of multiple coordination modes. The primary coordination site is typically the pyridine nitrogen atom, which acts as a Lewis base. wikipedia.org Additionally, one or more oxygen atoms of the sulfonate group (-SO₃⁻) can participate in coordination, allowing the ligand to act as a monodentate, bidentate chelating, or bridging ligand.

This versatility leads to a variety of coordination environments and geometries around the metal center. Common geometries observed in transition metal pyridine complexes include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral). wikipedia.org For example, in a mononuclear complex, the pyridine-2-sulfonate might coordinate in a bidentate N,O-chelating fashion. In polynuclear or polymeric structures, it can act as a bridging ligand, connecting two or more metal centers through its nitrogen and sulfonate oxygen atoms, leading to extended network structures. The specific geometry is dictated by the electronic preferences of the metal ion and steric factors.

Electrochemical Techniques for Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. ossila.com These methods probe the electron transfer processes that the molecule can undergo. The pyridine ring, being an electron-deficient aromatic system, is susceptible to reduction.

A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current as the analyte is oxidized or reduced. ossila.com For this compound, a cathodic peak would be expected on the negative potential sweep, corresponding to the reduction of the pyridine ring. The potential at which this peak occurs provides information about the ease of reduction. The presence of the electron-withdrawing sulfonic acid group is expected to make the reduction of the pyridine ring occur at a less negative potential compared to unsubstituted pyridine.

By analyzing the shape of the voltammogram, the peak potentials, and the peak currents, one can determine formal reduction potentials, investigate the reversibility of the redox reaction, and study the kinetics of electron transfer. ossila.com

Cyclic Voltammetry and Anodic Stripping Voltammetry

Cyclic Voltammetry (CV) and Anodic Stripping Voltammetry (ASV) are powerful electroanalytical techniques utilized to investigate the redox properties of chemical species and to determine the concentration of trace metal ions. nih.gov CV provides qualitative information about electrochemical processes, while ASV is a highly sensitive quantitative method ideal for detecting metal ions at very low concentrations, often in the parts-per-billion (ppb) range. nih.govpalmsens.com The core principle of ASV involves two main steps: a cathodic electrodeposition to preconcentrate dissolved metal analytes onto the electrode surface, followed by an anodic stripping step where the deposited metals are re-oxidized and dissolved back into the solution. nih.govpalmsens.com The resulting peak current during the stripping phase is proportional to the concentration of the analyte in the sample. nih.gov

In the context of this compound (PySA), research has focused on its use as a modifying agent for electrodes to enhance their analytical performance in voltammetric applications. Specifically, PySA has been covalently bonded to the surface of glassy carbon electrodes (GCEs) to create highly effective sensors for the detection of heavy metal ions. nih.govresearchgate.net

A significant study involved the preparation of a monolayer-scale this compound modified glassy carbon electrode (PySA/GCE). nih.govresearchgate.net This was achieved through the electroreduction of PySA in a 0.5 M aqueous H₂SO₄ solution, which covalently attached the PySA to the GCE surface. nih.govresearchgate.net The performance of this modified electrode was evaluated for the simultaneous analysis of cadmium (Cd²⁺) and lead (Pb²⁺) using ASV, often in conjunction with an in-situ bismuth film method. nih.gov

The PySA/GCE demonstrated exceptional analytical capabilities, characterized by very low limits of detection (LOD) and high stability. nih.govresearchgate.net The sulfonic acid groups on the electrode surface likely play a crucial role in complexing with the metal ions, thereby facilitating their preconcentration during the deposition step. The research highlighted the ability of this modified electrode to achieve detection limits in the parts-per-trillion (ppt) range for both cadmium and lead ions. nih.gov Furthermore, the study addressed a common challenge in ASV analysis—interference from other metal ions. It was found that interferences from copper (Cu²⁺) and nickel (Ni²⁺) could be effectively suppressed by the addition of potassium ferrocyanide (K₄Fe(CN)₆) and gallium(III) (Ga(III)) to the detection solution. nih.gov The successful application of the PySA/GCE for analyzing real water samples underscores its practical utility and reliability for environmental monitoring. nih.govresearchgate.net

The detailed performance metrics from this research are summarized in the table below.

Table 1. Performance of this compound-Modified Glassy Carbon Electrode (PySA/GCE) in Anodic Stripping Voltammetry

Analyte Limit of Detection (LOD) Methodological Notes Reference
Cadmium (Cd²⁺) 4 ppt In-situ bismuth film method used. nih.gov

Coordination Chemistry of Pyridine 2 Sulfonic Acid with Metal Ions

Ligand Properties of Pyridine-2-sulfonic Acid

The coordination capabilities of this compound are dictated by the interplay between the acidity of its sulfonic acid group and the chelation involving the pyridine (B92270) nitrogen and sulfonate oxygen atoms.

Acidity of the Sulfonic Acid Group and its Influence on Coordination

The sulfonic acid group in this compound is strongly acidic, readily deprotonating to form the sulfonate anion. This deprotonation is a crucial step in its coordination to metal ions, as the resulting negative charge on the sulfonate group enhances its ability to act as a ligand. The acidity of the sulfonic acid group, therefore, plays a pivotal role in the formation and stability of the resulting metal complexes. The position of substituents on the pyridyl ring can influence the acidity and, consequently, the coordination mode, determining whether coordination polymers or hydrogen-bonded supramolecules are formed.

Role of Pyridine Nitrogen and Sulfonate Oxygen in Chelation

This compound typically acts as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one or more oxygen atoms of the sulfonate group. This chelation results in the formation of stable five- or six-membered rings, which is a thermodynamically favorable arrangement. In some complexes, the pyridine-2-sulfonate (B372464) ligand exhibits an N,O-chelating mode, while in others, it can act as a bridging ligand, connecting multiple metal centers through its sulfonate group. This versatility in coordination modes contributes to the structural diversity of the metal complexes formed with this ligand.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the ligand with a metal salt in an appropriate solvent, sometimes under hydrothermal conditions. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to elucidate their structures.

Formation of Coordination Polymers with this compound.researchgate.net

Derivatives of this compound have been shown to form one-dimensional coordination polymers. For instance, the reaction of 3-methylthis compound with copper(II) and 4-methylthis compound with zinc(II) in water leads to the formation of infinite one-dimensional chains. researchgate.net In these polymers, the pyridine-sulfonate ligands act as tridentate linkers, with N,O-chelation to one metal center and bridging to another via a sulfonate oxygen atom. The geometry around the metal centers in these coordination polymers is typically octahedral or distorted octahedral. researchgate.net

Table 1: Examples of 1D Coordination Polymers with this compound Derivatives

Compound Metal Ion Ligand Coordination Geometry Reference
[Cu(3-mpSO3)2]n Cu(II) 3-methylpyridine-2-sulfonate Distorted Octahedral researchgate.net
[Zn(4-mpSO3)2]n Zn(II) 4-methylpyridine-2-sulfonate Distorted Octahedral researchgate.net

Synthesis of Iridium(III) Complexes Containing this compound Ligands

Synthesis of Zinc(II) Complexes with this compound Derivatives.researchgate.net

Zinc(II) complexes with derivatives of this compound have been synthesized and structurally characterized. These complexes often form as two-dimensional hydrogen-bonded supramolecules. For example, the reaction of zinc(II) with 3-methylpyridine-2-sulfonate, 5-methylpyridine-2-sulfonate, or pyridine-2-sulfonate itself can yield discrete complexes of the stoichiometry [ZnL2(H2O)2], where L is the respective pyridine-sulfonate ligand. researchgate.net In these complexes, the ligand is N,O-chelating, and the uncoordinated oxygen atoms of the sulfonate group participate in intermolecular hydrogen bonding, leading to the formation of extended networks. The zinc centers in these compounds typically exhibit a distorted octahedral geometry. researchgate.net

Table 2: Examples of Zinc(II) Complexes with this compound and its Derivatives

Compound Ligand Coordination Geometry Supramolecular Structure Reference
[Zn(3-mpSO3)2(H2O)2] 3-methylpyridine-2-sulfonate Distorted Octahedral 2D Hydrogen-bonded network researchgate.net
[Zn(5-mpSO3)2(H2O)2] 5-methylpyridine-2-sulfonate Distorted Octahedral 2D Hydrogen-bonded network researchgate.net
[Zn(PySO3)2(H2O)2] pyridine-2-sulfonate Distorted Octahedral 2D Hydrogen-bonded network researchgate.net

Diverse Coordination Modes of the Sulfonate Group

The sulfonate group (–SO₃⁻) of this compound is a flexible coordinating moiety, capable of adopting several binding modes in metal complexes. This versatility allows for the formation of a rich variety of molecular and supramolecular structures. The primary coordination modes observed for the sulfonate group include monodentate, bidentate, and bridging fashions.

In the monodentate mode, only one of the sulfonate oxygen atoms binds to the metal center. This is a common coordination mode, particularly when other strong donor atoms are present in the ligand or when the metal ion has a preference for a lower coordination number.

The bidentate coordination can occur in two ways: chelating or non-chelating. In the chelating mode, two oxygen atoms from the same sulfonate group bind to a single metal ion, forming a four-membered chelate ring. The non-chelating bidentate mode is less common.

Perhaps the most significant coordination mode of the sulfonate group in the context of materials science is its ability to act as a bridging ligand . In this capacity, the sulfonate group can link two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The bridging can occur through two or even all three of the sulfonate oxygen atoms, leading to various structural motifs. For instance, in some cobalt(II)-pyridine-sulfate compounds, which can be considered structural analogs, the sulfate (B86663) group, and by extension the sulfonate group, acts as a bridging ligand to form infinite polymeric chains. nih.gov

Table 1: Examples of Coordination Modes of Sulfonate and Related Groups in Metal Complexes.
ComplexMetal IonCoordination Mode of Sulfonate/SulfateStructural FeaturesReference
[Co(SO₄)(C₅H₅N)₄]nCo(II)Bridging μ-sulfato-κ²O:O'Infinite polymeric chains with octahedral Co(II) centers. nih.gov
[Co₂(SO₄)₂(C₅H₅N)₆]nCo(II)Bridging μ-sulfato-κ³O:O',O'' and chelatingPolymeric chains with two distinct octahedral Co(II) environments. nih.gov
[Cu(pyridine-2,6-dicarboxylato)(2,6-dimethanolpyridine)]Cu(II)(carboxylate analog)Distorted octahedral geometry with terdentate ligands. researchgate.net

Influence of Substituents on Coordination Behavior

The coordination behavior of this compound can be systematically tuned by introducing substituents onto the pyridine ring. These substituents can exert both electronic and steric effects, which in turn influence the ligand's donor properties and the resulting complex's stability, geometry, and reactivity.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the pyridine nitrogen atom. This enhanced basicity strengthens the metal-nitrogen bond, generally leading to shorter bond lengths and more stable complexes. For instance, in a series of NNN pincer-type ligands, it was observed that electron-donating groups on the pyridine ring lead to shorter copper-nitrogen bond lengths. nih.gov

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the electron density on the pyridine nitrogen, weakening its donor capability. This typically results in longer and weaker metal-nitrogen bonds. nih.gov Studies on Pd(II) complexes with substituted pyridines have shown significant changes in the physicochemical properties of the coordination compounds based on the electron-donating or -withdrawing nature of the substituents. acs.org In some cases, the presence of a bulky electron-withdrawing group like sulfonamide can lead to only a slight increase in metal-nitrogen bond distances due to a combination of sigma and pi bonding effects. nih.gov

Steric Effects: Bulky substituents near the coordination sites (i.e., in the positions ortho to the nitrogen and sulfonate groups) can sterically hinder the approach of the metal ion, influencing the coordination geometry and potentially preventing the formation of certain structures. This steric hindrance can be exploited to control the dimensionality of coordination polymers or to create specific catalytic pockets.

The interplay of these electronic and steric factors allows for the fine-tuning of the ligand's properties to achieve desired characteristics in the final metal complex, which is a key principle in the rational design of functional coordination compounds.

Table 2: Influence of Substituents on the Coordination of Pyridine-Type Ligands.
Ligand TypeSubstituentEffect on M-N BondObserved Physicochemical ChangeReference
NNN Pincer Ligand-OH (EDG)ShorterIncreased electron density at the metal center. nih.gov
NNN Pincer Ligand-Cl (EWG)LongerDecreased electron density at the metal center. nih.gov
NNN Pincer Ligand-NO₂ (EWG)LongerAltered redox properties of the complex. nih.gov
Substituted PyridineVarious EDGs and EWGsModulatedSignificant changes in NMR spectra and catalytic activity. acs.org

Applications of this compound Complexes in Materials Science

The versatility of this compound and its derivatives as ligands has led to the development of metal complexes with a range of applications in materials science. The ability to form robust and functional structures makes these complexes suitable for use in catalysis, as luminescent materials, and in the construction of porous materials.

Catalysis: Metal complexes of this compound and related ligands are explored as catalysts in various organic transformations. guidechem.com The tunability of the ligand's electronic and steric properties allows for the optimization of catalytic activity and selectivity. For example, transition metal pyridine complexes are widely used as synthetic precursors in organometallic chemistry, which is fundamental to many catalytic processes. wikipedia.org

Luminescent Materials: Lanthanide complexes are well-known for their unique luminescent properties, and pyridine-based ligands are often employed to sensitize the emission of lanthanide ions. While specific examples with this compound are less common, related pyridine-dicarboxylate ligands have been successfully used to create luminescent lanthanide complexes. The sulfonate group can be a component in creating a suitable coordination environment to enhance the luminescence quantum yield and stability of such materials, which have potential applications in lighting, displays, and sensors.

Metal-Organic Frameworks (MOFs): The bridging capability of the sulfonate group makes this compound an excellent candidate for the construction of MOFs. These materials are characterized by their high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. The incorporation of sulfonic acid groups into the pores of MOFs can lead to materials with high proton conductivity, which is relevant for applications in fuel cells and other electrochemical devices.

Bioactive Materials: Some metal complexes of this compound have shown interesting biological activities. For instance, a silver complex of pyridine-2-sulfonate has been synthesized and shown to exhibit antimicrobial and anticancer properties. Such compounds could be incorporated into polymers or coated onto surfaces to create bioactive materials for medical devices or other applications where antimicrobial properties are desired.

Catalytic Applications of Pyridine 2 Sulfonic Acid and Its Derivatives

Pyridine-2-sulfonic Acid as a Reagent and Catalyst in Organic Synthesis

This compound is a versatile compound utilized in organic synthesis as both a reagent and a catalyst. nih.govcymitquimica.com As a reagent, it serves as a key building block for the synthesis of various pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds. srce.hr Its utility extends to its application as a catalyst in a variety of organic reactions, leveraging its inherent acidic properties. cymitquimica.comunive.it The compound exists as a white crystalline solid and is soluble in water and other polar solvents, which can be advantageous in certain reaction setups. srce.hr Its acidic nature makes it effective in catalyzing reactions such as oxidations, nitrations, and sulfidations. nih.gov

Acid-Catalyzed Organic Reactions Facilitated by this compound

The Brønsted acidity of this compound is central to its catalytic function. This acidity is particularly well-exploited in the form of sulfonic acid-functionalized ionic liquids (SFILs) with pyridinium (B92312) cations. researcher.life These ionic liquids have been investigated as effective and reusable acid catalysts in numerous organic reactions. ionike.com Their catalytic activity often shows a direct correlation with their acidity, which can be tuned by altering the constituent anions. researcher.life Research has demonstrated the applicability of such pyridinium-based ionic liquids in facilitating esterification, Beckmann rearrangement, carbonylation, and the dehydration of alcohols to ethers.

Esterification Reactions

Esterification, particularly the Fischer-Speier method, is a quintessential acid-catalyzed reaction involving the condensation of a carboxylic acid and an alcohol. ijcea.org The reaction is reversible, and an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and accelerating the rate of reaction. ijcea.org

Ionic liquids derived from pyridine and sulfonic acids have been shown to be effective catalysts for esterification. researchgate.net For instance, the esterification of glycerol (B35011) with acetic acid to produce valuable fuel additives like mono-, di-, and triacetin (B1683017) is a widely studied reaction catalyzed by various Brønsted acids. srce.hrnih.govresearchgate.net The performance of pyridinium-based ionic liquids in such reactions underscores the catalytic potential of the pyridine-sulfonic acid moiety. While specific performance data for this compound is not extensively detailed in peer-reviewed literature, the activity of closely related pyridinium hydrogen sulfate (B86663) provides a strong indication of its capability.

Below is a table summarizing the catalytic performance of a representative pyridinium-based Brønsted acidic ionic liquid in the esterification of acetic acid.

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Ester Yield (%)
Acetic Acidn-ButanolPyridinium Hydrogen Sulfate1:212089

Beckman Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide. wikipedia.orgucla.edu The mechanism involves the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). ucla.edu This is followed by a concerted migration of the alkyl or aryl group positioned anti to the hydroxyl group, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the amide. researchgate.net For cyclic oximes, the rearrangement results in the formation of a lactam. wikipedia.org

The industrial synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime is a prominent example of the Beckmann rearrangement and is traditionally catalyzed by strong acids like sulfuric acid. wikipedia.orgjocpr.com The reaction's dependence on a strong acid catalyst makes this compound and its derivatives suitable candidates for this transformation. Studies on the Beckmann rearrangement of cyclohexanone oxime derivatives on various acidic catalysts confirm the viability of Brønsted acids in facilitating this reaction. researchgate.net

The following table presents typical results for the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime.

SubstrateCatalystSolventTemperature (°C)ProductYield (%)
Cyclohexanone OximeTrifluoroacetic AcidAcetonitrile85ε-CaprolactamHigh

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. While certain ionic liquids derived from pyridine sulfonic acid are claimed in patent literature to be suitable catalysts for carbonylation, detailed research findings and specific examples of this compound acting as a catalyst for this class of reactions are not extensively available in the peer-reviewed literature. Therefore, a comprehensive discussion and data table for this application cannot be provided at this time.

Alcohol Dehydration to Ethers

The acid-catalyzed dehydration of primary alcohols is a standard method for the synthesis of symmetrical ethers. researchgate.netucla.edu The reaction mechanism involves the protonation of an alcohol's hydroxyl group by the acid catalyst to form an alkyloxonium ion, which possesses a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether after deprotonation. ucla.edu

This reaction is highly temperature-dependent; at lower temperatures (e.g., ~130-140°C for ethanol), ether formation is favored, while at higher temperatures (e.g., >150°C), elimination to form an alkene becomes the dominant pathway. ucla.edudjes.info The dehydration of ethanol (B145695) to produce diethyl ether is a well-documented example, often catalyzed by solid acids such as zeolites or sulfonic acid resins. nih.govdss.go.th The Brønsted acidity of this compound makes it a suitable catalyst for this transformation, provided the reaction conditions are carefully controlled.

The table below shows representative data for the dehydration of ethanol over an acidic catalyst.

AlcoholCatalystTemperature (°C)Major ProductYield (%)
EthanolH-beta Zeolite250Diethyl Ether~47

Friedel-Crafts Reactions

This compound and its derivatives, particularly in the form of ionic liquids, have been identified as effective catalysts for Friedel-Crafts reactions. These reactions are fundamental in organic chemistry for attaching substituents to aromatic rings. The acidic nature of pyridinium-based ionic liquids allows them to function as catalysts, often replacing traditional, more environmentally harmful Lewis or Brønsted acids. google.comresearchgate.netrsc.orgnih.gov

For instance, pyridinium-based ionic liquids have been successfully employed in the Friedel-Crafts acylation of aromatic compounds. researchgate.net Studies have investigated the effects of various factors, including reactant composition, catalyst-ionic liquid composition, catalyst dosage, and reaction temperature, demonstrating that these reactions can proceed under relatively mild conditions with excellent conversions. researchgate.net The use of these ionic liquids facilitates a simpler product isolation procedure and allows for the catalyst to be recycled and reused, aligning with the principles of green chemistry. researchgate.net Pyridinesulfonic acid ionic liquids are noted to act as both a solvent and a catalyst, which can improve the conversion rate and selectivity of the reaction. google.com

Research has shown that sulfonic acid-functionalized pyridinium ionic liquids can catalyze the Friedel-Crafts tert-butylation of hydroquinone, showcasing their utility in alkylation reactions as well. mdpi.com The catalytic activity in these systems is attributed to the Brønsted acidity provided by the sulfonic acid group attached to the pyridine ring structure. google.comionike.com

Hydroformylation

Hydroformylation, or oxo-synthesis, is a critical industrial process that converts alkenes into aldehydes, with significant applications in the production of valuable chemicals. researchgate.net While traditionally dominated by homogeneous catalysts based on rhodium and cobalt, research has explored alternative catalytic systems. researchgate.net Pyridinesulfonic acid ionic liquids have been cited as potential catalysts for hydroformylation reactions. google.com Their application in this area stems from their acidic properties and their ability to serve as a reaction medium. google.com The use of an ionic liquid medium can enhance reaction rates and selectivity, while also simplifying the separation of the catalyst from the products, a common challenge in homogeneous catalysis. google.comresearchgate.netredalyc.org The bifunctional nature of these ionic liquids, acting as both solvent and catalyst, is advantageous for improving reaction efficiency. google.com

Pyridinesulfonic Acid Ionic Liquids as Catalysts

Ionic liquids (ILs) derived from pyridinesulfonic acid are a versatile class of catalysts, primarily due to their tunable acidity and unique physical properties. ionike.comresearchgate.net These compounds are essentially salts that are liquid at or near room temperature, composed of a pyridinium cation functionalized with a sulfonic acid group and a corresponding anion. researchgate.netnih.gov The presence of the -SO3H group imparts Brønsted acidity, making them effective catalysts for a wide range of acid-catalyzed organic reactions. google.comresearchgate.netnih.gov

Pyridinesulfonic acid ILs have been successfully applied as catalysts in various transformations, including:

Esterification google.com

Beckmann rearrangement google.com

Alcohol dehydration google.com

Alkylation reactions google.com

Multi-component reactions for synthesizing complex heterocyclic molecules. mdpi.comscielo.brresearchgate.net

A novel ionic liquid, sulfonic acid pyridinium hydrogen sulfate ([Pyridine-SO3H]HSO4), was synthesized and characterized for its catalytic prowess. It proved to be an efficient, homogeneous, and recyclable catalyst for the one-pot synthesis of highly functionalized tetrahydropyridines. researchgate.netdntb.gov.ua

Green Solvent Properties of Pyridine Sulfonate Ionic Liquids

Pyridinium-based ionic liquids are often referred to as "designer solvents" and are considered green alternatives to conventional volatile organic compounds (VOCs). nih.govutm.my Their favorable environmental profile is due to a unique combination of physicochemical properties. nih.govresearchgate.netmdpi.com

Key green properties of these ionic liquids include:

Low Volatility: They have very low or negligible vapor pressure, which significantly reduces air pollution and solvent loss through evaporation. ionike.comnih.govmdpi.com

High Thermal Stability: Pyridine sulfonate ionic liquids are often stable at high temperatures (up to 300 °C), allowing for a wider range of reaction conditions and increased reaction rates. google.comnih.gov

Tunable Properties: Their physical and chemical properties, such as polarity, viscosity, and acidity, can be fine-tuned by modifying the structure of the cation or anion. researchgate.netresearchgate.net This allows for the design of task-specific ionic liquids for particular applications. utm.my

High Polarity and Dissolving Power: They can dissolve a wide array of organic, inorganic, and organometallic compounds. google.comnih.gov

Non-flammability: Their non-volatile nature generally renders them non-flammable, enhancing operational safety. nih.gov

These characteristics make pyridinesulfonic acid ionic liquids attractive media for chemical reactions, separations, and extractions, contributing to the development of more sustainable chemical processes. researchgate.netscielo.brijnrd.org

Reusability and Efficiency of Ionic Liquid Catalysts

A significant advantage of using pyridinesulfonic acid ionic liquids as catalysts is their high efficiency and reusability, which are crucial for developing sustainable and economical chemical processes. google.comscielo.brscielo.br Their low volatility and immiscibility with many organic solvents allow for straightforward separation from the reaction mixture, typically through simple decantation or extraction. google.comresearchgate.net

Numerous studies have demonstrated the effective recycling of these catalysts. For instance, in the synthesis of tetrahydropyridines using sulfonic acid pyridinium hydrogen sulfate, the catalyst was reused up to five times without a noticeable decrease in its catalytic activity. researchgate.net Similarly, in the Biginelli reaction for synthesizing pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a heterogeneous Brønsted acidic ionic liquid catalyst was recovered and reused for up to five cycles with no significant loss in efficiency. scielo.br Other studies on multi-component reactions also report successful catalyst recycling for three or more cycles without a significant drop in product yield. scielo.br

The efficiency of these catalysts is highlighted by the mild reaction conditions, short reaction times, and high product yields often achieved. researchgate.net The combination of high catalytic performance and excellent reusability positions pyridinesulfonic acid ionic liquids as highly promising catalysts for industrial applications. google.com

Catalyst SystemReaction TypeNumber of ReusesOutcomeReference
[Pyridine-SO3H]HSO4Tetrahydropyridine Synthesis5No significant loss of activity researchgate.net
Heterogeneous BAILBiginelli Reaction5No significant loss in efficiency scielo.br
Dicationic IL (24)Diethyl Acetylenedicarboxylate Addition3No significant loss of activity scielo.br
Pyridinesulfonate ILGeneral Acid CatalysisMultipleCan be reused after extraction google.com

This compound in Oxidation, Nitration, and Sulfidation Reactions

This compound can be utilized as a catalyst in several types of organic reactions, including oxidation, nitration, and sulfidation. Its catalytic role in these transformations is generally linked to its acidic nature or its ability to act as a ligand or reagent. guidechem.comcymitquimica.com

Oxidation: While specific examples of this compound as a primary oxidation catalyst are not extensively detailed, pyridine derivatives in general are used in oxidation reactions. For example, the sulfur trioxide-pyridine complex (SO3-Py) is a well-known mild oxidizing agent and is also used for sulfation reactions. nih.gov

Nitration: The nitration of pyridine itself is challenging due to the deactivating effect of the nitrogen atom on the aromatic ring. quora.com However, the nitration of pyridine derivatives, such as pyridine-2,6-diamines, is an important industrial process. It has been discovered that conducting this reaction in an anhydrous medium, such as a mixture of nitric acid and fuming sulfuric acid (oleum), significantly increases the yield from around 50% to over 90%. google.com While this compound is not the catalyst, this demonstrates the importance of sulfonic acid chemistry (in the form of sulfuric acid/oleum) in the nitration of pyridine-based compounds. google.commasterorganicchemistry.com

Sulfidation/Sulfonation: this compound is itself a product of the sulfonation of pyridine. The reverse reaction, desulfonation, can also occur under certain conditions. masterorganicchemistry.com In sulfation reactions, which involve the addition of a sulfo group to an alcohol or phenol, catalysts are often employed. Pyridine is frequently used as a catalyst with sulfating agents like sulfamic acid to improve reaction outcomes. nih.gov The SO3-pyridine complex is a key reagent for the sulfation of various scaffolds, particularly carbohydrates. nih.gov

Catalytic Activity of this compound Derivatives in Multi-component Reactions

Derivatives of this compound, especially those structured as Brønsted acidic ionic liquids (BAILs) or supported on solid materials, are highly effective catalysts for multi-component reactions (MCRs). scielo.brscielo.br MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. scielo.brmdpi.com

The acidic nature of these catalysts is key to their function, as they activate carbonyl groups and facilitate key bond-forming steps in the reaction sequence. mdpi.comscielo.br A wide variety of heterocyclic compounds have been synthesized using these catalysts.

Examples of MCRs catalyzed by pyridinesulfonic acid derivatives include:

Synthesis of Spiro-indoline-pyranopyrimidines and -pyrazines: A sulfonated poly-4-vinyl pyridinium ionic liquid was used as an efficient, recoverable catalyst for the three-component synthesis of various spirooxindole derivatives under ultrasonic irradiation. mdpi.com The catalyst demonstrated high yields and could be easily separated from the product. mdpi.com

Synthesis of Dihydropyrimidinones (Biginelli Reaction): SO3H-functionalized pyridinium chlorides have been successfully used to catalyze the one-pot condensation of aldehydes, β-ketoesters, and urea (B33335) or thiourea. scielo.br

Synthesis of 4H-Pyran Derivatives: The synthesis of various pyran-annulated heterocyclic systems is often catalyzed by acidic ionic liquids. The general mechanism involves an acid-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. scielo.brnih.gov

Synthesis of Tetrahydropyridines: The ionic liquid [Pyridine-SO3H]HSO4 was shown to be a highly efficient and reusable catalyst for the three-component synthesis of functionalized tetrahydropyridines under solvent-free conditions. researchgate.net

The application of these catalysts in MCRs offers several advantages, including operational simplicity, mild reaction conditions, high product yields, and catalyst reusability, making them a cornerstone of green and sustainable synthesis. scielo.brscielo.brnih.gov

CatalystReactionReactantsProductReference
Sulfonated poly-4-vinyl pyridinium ILThree-component reactionMalononitrile, 1-alkylindoline-2,3-diones, pyrimidine/pyrazole derivativeSpiro-indoline-pyranopyrimidines/pyrazoles mdpi.com
[Pyridine-SO3H]HSO4Three-component condensationAromatic aldehydes, ethyl acetoacetate, anilinesTetrahydropyridines researchgate.net
Sulfonic acid functionalized pyridinium chlorideBiginelli ReactionAromatic aldehydes, ethyl acetoacetate, urea/thioureaDihydropyrimidinones scielo.br

Biological and Medicinal Chemistry Research Involving Pyridine 2 Sulfonic Acid Derivatives

Potential Biological Activities of Pyridine-2-sulfonic Acid Derivatives

Anticancer Activity

Research into the anticancer properties of this compound derivatives has shown that metal complexes of these compounds can exhibit cytotoxic effects. One notable study focused on a silver(I) complex with pyridine-2-sulfonate (B372464), {[Ag(py-2-SO3)]}n (AgPS). This complex was synthesized and characterized, and its biological activities were compared with those of silver sulfadiazine (B1682646) (AgSD), a known antimicrobial agent.

The study revealed that the AgPS complex demonstrated significant anticancer activity. When tested against the human cancer cell line A549, the IC50 value for AgPS was found to be 29.4 ± 3.2 µM. This indicates a potent cytotoxic effect on these cancer cells. The proposed mechanism of action involves the interaction of the silver complex with cellular components, leading to cell death. Further investigations into the biological activities of this complex highlighted its potential as a therapeutic agent.

While the broader anticancer potential of various this compound derivatives remains an area for further exploration, the findings for the silver complex underscore the promise of this class of compounds in the development of new cancer therapies.

Table 1: Anticancer Activity of Silver Pyridine-2-sulfonate Complex

CompoundCell LineIC50 (µM)
{[Ag(py-2-SO3)]}n (AgPS)A54929.4 ± 3.2

Insulinomimetic Activity of Zinc(II) Complexes with this compound Derivatives

Zinc(II) complexes incorporating this compound derivatives have been synthesized and evaluated for their ability to mimic the effects of insulin (B600854). oup.comoup.com In one study, a series of zinc(II) complexes with mono-methyl-substituted this compound were prepared to investigate the relationship between their structure and insulinomimetic activity. oup.com

The in vitro insulinomimetic activity was assessed, and it was discovered that the complex bis(3-methylpyridine-2-sulfonato)zinc(II), denoted as [Zn(3m-pySO3)2(H2O)2], exhibited the highest activity among the tested compounds. oup.com This suggests that the position of the methyl substituent on the pyridine (B92270) ring plays a crucial role in the biological activity of these complexes. The enhanced activity of the 3-methyl derivative may be attributed to factors such as its increased hydrophobicity, which could facilitate its interaction with cell membranes. oup.com

The study highlights the potential of these zinc(II) complexes as therapeutic agents for conditions related to insulin deficiency or resistance. The coordination of the this compound derivative to the zinc center is a key feature for the observed biological effects.

Table 2: Insulinomimetic Activity of Zinc(II) Complexes with Methyl-substituted this compound Derivatives

CompoundInsulinomimetic Activity
[Zn(pySO3)2(H2O)2]Baseline
[Zn(3m-pySO3)2(H2O)2]Highest Activity
[Zn(4m-pySO3)2(H2O)2]Less Active than 3-methyl derivative
[Zn(5m-pySO3)2(H2O)2]Less Active than 3-methyl derivative
[Zn(6m-pySO3)2(H2O)2]Less Active than 3-methyl derivative

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects.

Influence of Substituents on Biological Activity

In a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine moiety was crucial for activity. For example, an N-methylpropionamide linker was favorable for inhibitory activity against the hCA I isoform. nih.gov This highlights that not only the substituents on the core ring system but also the nature of any linking groups can significantly impact biological function.

Binding Geometry and Interactions with Biological Targets

The three-dimensional arrangement of this compound derivatives and their interactions with biological macromolecules are fundamental to their mechanism of action. In the case of the insulinomimetic zinc(II) complexes, the coordination geometry around the zinc ion, which involves the nitrogen atom of the pyridine ring and an oxygen atom from the sulfonic acid group, is essential for their activity. This specific chelation allows the complex to adopt a conformation that can effectively interact with its biological target.

For pyrazolo[4,3-c]pyridine sulfonamides, molecular docking studies have shown that these compounds bind to the active site of carbonic anhydrase. The sulfonamide group chelates the zinc ion within the enzyme's active site, a common binding mode for this class of inhibitors. The orientation of the pyridine ring and its substituents within the active site cavity further determines the binding affinity and selectivity.

Molecular Modeling and Docking Studies

Computational methods such as molecular modeling and docking are valuable tools for understanding the behavior of this compound derivatives at a molecular level and for predicting their interactions with biological targets.

Conformational Analysis of this compound Derivatives

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape or conformation. A molecular modeling study on 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives, which are structurally related to this compound, performed a complete conformational analysis. nih.gov This analysis was conducted to understand their activity as NMDA receptor antagonists. nih.gov

The study proposed a preferred conformation for the sulfonic acid derivatives, suggesting that the spatial arrangement of the sulfonic acid group relative to the pyridine or piperidine (B6355638) ring is a key factor in their biological function. nih.gov This type of analysis helps in understanding how these molecules can fit into the binding pockets of their target proteins and can guide the design of new derivatives with improved activity. While this study was not on this compound itself, the findings on related structures provide valuable insights into how the sulfonic acid moiety influences the conformational preferences of pyridinyl compounds.

Prediction of Binding Modes and Pharmacological Interactions

Computational modeling has become an indispensable tool in medicinal chemistry for predicting how drug candidates, including derivatives of this compound, interact with their biological targets at a molecular level. These in silico methods, such as molecular docking and comparative modeling, provide critical insights into the binding modes and pharmacological interactions that govern the therapeutic potential of these compounds. By simulating the ligand-receptor complexes, researchers can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules.

Detailed research findings from molecular modeling studies have shed light on the specific interactions between this compound derivatives and their target proteins. For instance, studies on analogs designed as NMDA receptor antagonists have utilized molecular modeling to understand their pharmacological activity. A comparative modeling study was performed on active pyridine derivatives and their less active piperidine counterparts to probe their binding geometries within the NMDA receptor. nih.gov This computational analysis suggested that the binding orientation of the sulfonic acid moiety is distinct from that of analogous phosphonic acid-containing antagonists. nih.gov A complete conformational analysis of these sulfonic acid derivatives helped to propose a preferred conformation for binding. nih.gov

In the field of enzyme inhibition, molecular docking studies have been instrumental in predicting the binding of pyrazolo[4,3-c]pyridine sulfonamides to various human carbonic anhydrase (hCA) isoforms. nih.gov These studies have shown that the sulfonamide group of these inhibitors interacts directly with the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov The predictions highlight key interactions with conserved amino acid residues that are crucial for inhibition. Specifically, the active site of hCA isoforms typically contains a zinc ion coordinated by three histidine residues (His94, His96, His119) and a "gate-keeping" residue, Thr199. nih.gov The nitrogen atom of the sulfonamide group is predicted to chelate the zinc ion, a hallmark interaction for this class of inhibitors. nih.gov

The following table summarizes findings from representative computational studies on pyridine-sulfonic acid derivatives, detailing the target, the computational method employed, and the key predicted interactions.

Compound ClassBiological TargetComputational MethodPredicted Key InteractionsResearch Finding
4-(sulfomethyl)pyridine-2-carboxylic acidNMDA ReceptorMolecular Modeling, Conformational AnalysisThe binding geometry of the sulfonic moiety is proposed to be different from that of phosphonic antagonists. nih.govThis pyridine derivative was the most potent in its series, with an IC50 of 40 microM. nih.gov
Pyrazolo[4,3-c]pyridine SulfonamidesHuman Carbonic Anhydrase (hCA) Isoforms I, II, IX, XIIMolecular DockingThe negative nitrogen of the sulfonamide group chelates the active-site Zn²⁺ ion. nih.gov Interactions with conserved residues (His94, His96, His119, Thr199) are observed. nih.govDerivatives showed significant inhibitory activity against cytosolic hCA I and hCA II isoforms. nih.gov

These computational predictions are fundamental to understanding the molecular basis of the pharmacological activity of this compound derivatives. They provide a rational framework for optimizing lead compounds by modifying their structure to enhance binding affinity and selectivity for their intended biological targets.

Computational Chemistry and Theoretical Studies of Pyridine 2 Sulfonic Acid

Ab Initio Calculations of Molecular Geometry and Vibrational Frequencies

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are fundamental for determining the molecular structure and vibrational modes of a molecule. While comprehensive ab initio studies detailing the optimized molecular geometry (bond lengths and angles) of pyridine-2-sulfonic acid are not extensively reported in the literature, experimental vibrational spectroscopic studies provide key data that can be used for comparison with theoretical calculations.

Research has identified several characteristic vibrational frequencies for this compound through infrared (IR) spectroscopy. The C-H stretching vibrations of the pyridine (B92270) ring are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net Ring stretching vibrations, which involve the expansion and contraction of the pyridine ring, are located in the 1300-1600 cm⁻¹ range. researchgate.net The sulfonic acid group also presents characteristic vibrational modes. For this compound, asymmetric and symmetric SO₂ stretching vibrations have been identified, as well as SO₂ scissoring and deformation modes. researchgate.net The C-S stretching vibration has also been assigned. researchgate.net

A summary of key experimental IR vibrational frequencies for this compound is presented below.

Vibrational ModeObserved Frequency (cm⁻¹)
C-H Stretching3197
Asymmetric SO₂ Stretching1195, 1145
C-S Stretching768, 725
SO₂ Scissoring607

This table presents a selection of experimentally observed IR frequencies for this compound. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. DFT calculations are pivotal for optimizing molecular geometries and exploring electronic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com

A full FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. electrochemsci.org

From these orbital energies, several global reactivity descriptors can be calculated:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. It can be approximated as A ≈ -E(LUMO). researchgate.net

Ionization Potential (I): The energy required to remove an electron from a neutral molecule. It can be approximated as I ≈ -E(HOMO). researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. electrochemsci.org

Global Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. electrochemsci.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η). researchgate.netsubstack.com

While the principles of these calculations are well-established, specific published data reporting these quantum chemical parameters for this compound were not found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the dynamics, conformational changes, and interactions of molecules in different environments, such as in aqueous solution.

Currently, there is a lack of specific literature detailing molecular dynamics simulations performed on this compound. However, MD simulations have been successfully applied to the parent pyridine molecule to investigate its aggregation and hydrogen bonding behavior in aqueous solutions. nih.gov Such studies on this compound could provide valuable insights into its solvation, stability, and interaction with biological macromolecules.

Studies on Electronic and Coordination Properties

The electronic properties of this compound, particularly the electron distribution and the nature of its coordination with metal ions, are of significant interest. The pyridine nitrogen atom and the oxygen atoms of the sulfonic acid group are potential coordination sites, making the molecule a versatile ligand in coordination chemistry.

Computational studies are a powerful tool for investigating these properties. For example, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density and highlight regions prone to electrophilic or nucleophilic attack. Such calculations can also elucidate how substituents on the pyridine ring influence the electronic properties of the molecule and its metal complexes. acs.org While these computational methods are frequently applied to various pyridine derivatives and coordination polymers, acs.orgmdpi.comnih.gov specific theoretical studies focused on the electronic and coordination characteristics of this compound are not prominent in the existing literature.

Emerging Research Directions and Future Perspectives

Pyridine-2-sulfonic Acid in Advanced Materials (e.g., Perovskite Solar Cells)

Pyridine-based organic molecules are showing significant promise in addressing defects in perovskite materials, which can impact the photovoltaic performance and stability of perovskite solar cells (PSCs). researchgate.net These molecules can act as passivators, solvents, and charge transport layers, contributing to improved device efficiency and stability. researchgate.net

In this context, this compound is being investigated as an interface-modified layer. A study explored the effect of isomerism, comparing 2- and 3-pyridinesulfonic acid as a self-assembled monolayer on device performance. researchgate.net The efficiency of the control device was 14.65%, and the introduction of these pyridine-based layers aimed to passivate defects and enhance charge carrier transport. researchgate.net The interaction between various pyridine (B92270) functional molecules and perovskite materials is a key area of research to enhance device performance. researchgate.net

Another approach involves using pyridine as an additive in the perovskite precursor solution. This method has been shown to facilitate improved crystallization processes and reduce defects, leading to high-quality perovskite films with enhanced charge lifetimes. researchgate.net For instance, the addition of pyridine to a Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ precursor solution resulted in a dense, pinhole-free perovskite film with large grains. researchgate.net This led to a power conversion efficiency of 19.03%, a significant improvement from the 16.94% efficiency of the device without the pyridine additive. researchgate.net The pyridine additive helps to slow down the crystallization process of perovskite and passivate defects by interacting with uncoordinated Pb²⁺ ions. researchgate.net

Table 1: Performance of Perovskite Solar Cells with Pyridine-based Modifications

Novel Applications in Analytical Chemistry (e.g., Modified Electrodes)

This compound is also finding novel applications in analytical chemistry, particularly in the development of modified electrodes for sensitive and selective detection of metal ions. One such application is the use of a this compound modified glassy carbon electrode (GCE) for the anodic stripping voltammetry (ASV) analysis of cadmium (Cd²⁺) and lead (Pb²⁺). acs.org

In this method, a monolayer of this compound is covalently attached to the GCE surface. acs.org This modified electrode, when used with an in-situ bismuth film, demonstrates high analytical performance for the detection of Cd²⁺ and Pb²⁺. acs.org The this compound/GCE exhibited very low limits of detection (LOD), with a signal-to-noise ratio of 3. acs.org

Table 2: Limits of Detection for Heavy Metals using a this compound Modified Glassy Carbon Electrode

A significant advantage of this modified electrode is its ability to inhibit interference from other metal ions, such as Cu²⁺ and Ni²⁺, which is a common challenge in ASV analysis. acs.org The addition of K₄Fe(CN)₆ and Ga(III) to the detection solution effectively mitigates this interference. acs.org The stability and satisfactory results in real water sample analysis underscore the potential of this compound-modified electrodes in environmental monitoring. acs.org

Development of New Synthetic Routes for Diversified this compound Scaffolds

The development of novel and efficient synthetic routes to access diversified this compound scaffolds is crucial for exploring their full potential in various applications. While traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine, researchers are exploring more direct and versatile approaches. iipseries.org

One area of focus is the development of one-pot synthesis methods. For example, a three-component reaction between isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates in the presence of N-sulfonic acid pyridinium (B92312) chloride under solvent-free conditions has been developed for the synthesis of 2,3-dihydroquinazoline-4(1H)-ones. mdpi.com Such multicomponent reactions offer an efficient way to build molecular complexity from simple starting materials in a single step. nih.gov

Transition-metal-catalyzed reactions, including C-H activation and cross-coupling, are also powerful tools for the synthesis and functionalization of pyridine scaffolds. nih.gov These methods allow for the late-stage diversification of existing molecules, which is advantageous for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Furthermore, research into the sulfonation of pyridine derivatives continues to provide new avenues for the synthesis of pyridine sulfonic acids. For instance, the sulfonation of 3-hydroxypyridine N-oxide has been shown to occur at the 2-position of the pyridine ring. mdpi.com Understanding the regioselectivity of such reactions is key to designing synthetic routes to specific isomers of this compound derivatives. The development of synthetic methods that are environmentally benign, for example, by using water as a solvent and employing supramolecular catalysts like β-cyclodextrin, is also a growing trend. nih.gov

Further Exploration of Biological Targets and Therapeutic Potential

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. nih.gov Pyridine carboxylic acid derivatives, which are structurally related to this compound, have shown a broad spectrum of biological activities, including anti-infective, anti-inflammatory, and anti-cancer properties. scispace.com This suggests that this compound and its derivatives could also possess significant therapeutic potential.

An emerging area of interest is the design of pyridine-based compounds as enzyme inhibitors. scispace.com The structural features of the pyridine ring, including its ability to participate in various non-covalent interactions and the ease of substitution at different positions, make it a versatile scaffold for designing potent and selective inhibitors. scispace.com For example, a series of pyridine acyl sulfonamide derivatives have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.

One of the synthesized compounds in this series demonstrated potent COX-2 inhibitory activity with an IC₅₀ of 0.8 µM. This compound also exhibited significant antiproliferative activity against several cancer cell lines and inhibited the production of prostaglandin E₂ (PGE₂), an inflammatory mediator.

Table 3: Biological Activity of a Pyridine Acyl Sulfonamide Derivative (Compound 23)

Further research is needed to systematically explore the biological targets of this compound and its derivatives. This could involve screening against a wide range of enzymes and receptors to identify new therapeutic opportunities. The antimicrobial and antiviral activities of pyridine compounds also warrant further investigation for this compound derivatives. nih.gov

Computational Design of this compound-Based Molecules with Enhanced Properties

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are playing an increasingly important role in the design of new molecules with desired properties. These approaches can accelerate the discovery process by predicting the activity of virtual compounds before they are synthesized, thus saving time and resources.

In the context of this compound derivatives, computational design can be used to optimize their performance in various applications. For example, in the development of new drugs, molecular docking simulations can be used to predict how a molecule will bind to its target protein. This information can then be used to design modifications to the molecule that will improve its binding affinity and selectivity. A docking simulation was performed to understand the binding model of a potent pyridine acyl sulfonamide COX-2 inhibitor within the active site of the enzyme.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For a series of pyridine and furan derivatives acting as muscarinic agents, a QSAR model showed that the biological activity was strongly dependent on the hydrophobic and steric parameters of the ring substituent. Such models can guide the design of new this compound-based molecules with enhanced therapeutic potential.

The development of validated QSAR models is crucial for their predictive power. Statistical parameters such as a high squared correlation coefficient (r² > 0.7), a high cross-validated correlation coefficient (q² > 0.5), and a high predictive r² (pred_r² > 0.6) are indicative of a robust model. These computational tools will be invaluable in the rational design of this compound-based molecules for applications in advanced materials, analytical chemistry, and medicine.

Q & A

Q. What are the established methods for synthesizing pyridine-2-sulfonic acid (PSA) in laboratory settings?

PSA is commonly synthesized via photooxidation of 2,2’-dipyridyldisulfide (DPDS). Key steps include:

  • Irradiating DPDS under anaerobic conditions to minimize oxidation byproducts (e.g., pyridothione) .
  • Monitoring reaction progress using NMR to track the disappearance of DPDS and formation of PSA .
  • Rigorous oxygen exclusion to prevent side reactions, as oxygen promotes thiyl radical oxidation .

Q. Which analytical techniques are most effective for characterizing PSA purity and stability?

  • Nuclear Magnetic Resonance (NMR): Identifies structural changes and monitors degradation products (e.g., pyridine N-oxide) .
  • Dynamic Light Scattering (DLS): Measures hydrodynamic diameters in nanoparticle synthesis applications .
  • High-Performance Liquid Chromatography (HPLC): Quantifies PSA concentration and detects impurities in environmental samples .

Q. How does PSA behave in aqueous environments, and what factors influence its stability?

PSA undergoes photodegradation in aquatic systems, producing intermediates like 2-mercaptopyridine N-oxide (HPT). Stability depends on:

  • pH: Acidic conditions accelerate degradation.
  • Light exposure: UV irradiation drives photooxidation pathways .
  • Oxygen levels: Anaerobic environments reduce oxidative byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on PSA’s environmental degradation pathways?

Discrepancies arise from variations in experimental conditions:

  • Aerobic vs. anaerobic systems: Oxygen presence shifts degradation products toward sulfonic acid derivatives .
  • Analytical limitations: NMR and mass spectrometry must be coupled to distinguish between structurally similar byproducts (e.g., HPT vs. PSA) .
  • Standardized protocols: Cross-laboratory validation using controlled light intensity and pH buffers reduces variability .

Q. How can researchers design experiments to study PSA’s role in nanomaterial synthesis?

  • Crosslinking density optimization: Use UV irradiation to trigger PSA-mediated disulfide metathesis, adjusting polymer concentration and irradiation time .
  • Real-time monitoring: Employ UV-Vis spectroscopy to track nanogel formation kinetics .
  • Environmental mimicry: Simulate aquatic conditions (e.g., salinity, organic matter) to assess PSA’s reactivity in ecological contexts .

Q. What strategies address inconsistencies in ecotoxicity studies of PSA and its derivatives?

  • Systematic literature reviews: Identify gaps in data collection methods (e.g., exposure durations, organism models) .
  • Dose-response modeling: Quantify LC50 values across species (e.g., algae, fish) to establish toxicity thresholds .
  • Meta-analysis: Compare degradation half-lives under varying environmental conditions to resolve conflicting stability reports .

Methodological Guidance

Q. How should researchers approach conflicting data on PSA’s photodegradation byproducts?

  • Controlled replication: Repeat experiments under documented conditions (e.g., oxygen levels, light sources) .
  • Advanced spectrometry: Use high-resolution LC-MS/MS to differentiate isobaric compounds .
  • Collaborative data sharing: Publish raw spectral datasets for community validation .

Q. What frameworks are recommended for integrating PSA studies into broader environmental risk assessments?

  • Ecological modeling: Incorporate PSA’s half-life and bioaccumulation factors into species sensitivity distributions (SSDs) .
  • Lifecycle analysis: Track PSA from synthesis to environmental release, emphasizing wastewater treatment removal efficiencies .
  • Interdisciplinary collaboration: Partner with toxicologists and material scientists to evaluate multifunctional impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.